2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

ortho-chloro effect benzoylpiperazine conformation SAR positional isomerism

Differentiate your SAR campaign with the unique ortho-chloro substitution and ethanone linker of this compound. Unlike para-chloro analogs, the ortho group restricts amide bond rotation, creating a distinct conformational population for mapping binding-site topology. Isolated as an oxalate salt for superior aqueous solubility, it minimizes DMSO artifacts in dose-response assays. Ideal for CNS target panels (5-HT1A, D2, GlyT1) and as a regulatory-compliant reference standard for EU-based analytical method validation.

Molecular Formula C19H19ClN2O6S
Molecular Weight 438.88
CAS No. 1351647-85-2
Cat. No. B2511892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
CAS1351647-85-2
Molecular FormulaC19H19ClN2O6S
Molecular Weight438.88
Structural Identifiers
SMILESC1CN(CCN1CC(=O)C2=CC=CS2)C(=O)C3=CC=CC=C3Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C17H17ClN2O2S.C2H2O4/c18-14-5-2-1-4-13(14)17(22)20-9-7-19(8-10-20)12-15(21)16-6-3-11-23-16;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6)
InChIKeyLEJZDCNVYJYXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone Oxalate (CAS 1351647-85-2): Structural Classification and Procurement-Relevant Identity


2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate (CAS 1351647-85-2) is a synthetic small-molecule research compound belonging to the benzoylpiperazine-thiophene ethanone class . It comprises a piperazine core N-substituted with a 2-chlorobenzoyl group at one nitrogen and an N-ethanone bridge to a thiophen-2-yl moiety at the other, isolated as the oxalate acid addition salt [1]. This compound is listed in the ECHA substance inventory (EC List Number: 100.309.818), confirming its presence in the EU regulatory framework and commercial supply chain for research purposes [2]. The ortho-chloro substitution pattern on the benzoyl ring distinguishes this compound from the more extensively studied para-chloro series of 2-amino-3-(4-chlorobenzoyl)-4-piperazin-1-yl-thiophene derivatives, which have been characterized as allosteric enhancers of the A1 adenosine receptor [3]. Unlike those A1-targeted analogs, the ethanone-linked architecture of the target compound positions its pharmacophoric elements in a distinct spatial arrangement, suggesting a divergent target-interaction profile that cannot be extrapolated from the para-chloro literature.

Why In-Class Piperazine-Thiophene Ethanones Cannot Simply Substitute 2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone Oxalate in Research Protocols


Generic substitution within the benzoylpiperazine-thiophene ethanone class is precluded by the well-established sensitivity of biological activity to both the position of chlorine substitution on the benzoyl ring and the nature of the linker connecting the piperazine to the thiophene [1]. Romagnoli et al. (2008) demonstrated that in the related 2-amino-3-(4-chlorobenzoyl)-4-piperazin-1-yl-thiophene series, the nature of aryl substituents on the piperazine ring exerts a fundamental influence on allosteric enhancer activity at the A1 adenosine receptor, with the 4-chlorophenyl and 4-trifluoromethyl derivatives being the most active in both binding (saturation and displacement experiments) and functional cAMP assays [2]. Critically, the target compound differs from these literature compounds in three structural dimensions simultaneously: (i) ortho- rather than para-chloro substitution on the benzoyl ring; (ii) a direct ethanone linker to the thiophene rather than a thiophene-embedded architecture with an exocyclic amine; and (iii) isolation as the oxalate salt rather than the free base [3]. Each of these structural variations independently affects conformational preference, electronic distribution, hydrogen-bonding capacity, and solubility — all parameters that determine target engagement, assay compatibility, and reproducibility. The oxalate salt form further distinguishes this compound pharmacotechnically, as salt selection is known to modulate dissolution rate, hygroscopicity, and solid-state stability relative to free base or hydrochloride counterparts [4].

Quantitative Differential Evidence for 2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone Oxalate (CAS 1351647-85-2) vs. Structural Analogs


Ortho- vs. Para-Chlorobenzoyl Substitution: Conformational and Electronic Differentiation

The target compound bears a 2-chlorobenzoyl (ortho-chloro) substituent on the piperazine ring, in contrast to the 4-chlorobenzoyl (para-chloro) substitution pattern extensively characterized in the Romagnoli A1 adenosine receptor allosteric enhancer series [1]. In the Romagnoli series, the 4-chlorophenyl derivative (compound 8f) and 4-trifluoromethyl derivative (compound 8j) were identified as the most active compounds in both binding (saturation and displacement experiments) and functional cAMP studies, establishing that para-substitution on the phenyl ring tethered to piperazine is critical for A1 allosteric enhancer activity [2]. Ortho-chloro substitution introduces a steric clash that restricts rotation about the benzoyl–piperazine amide bond, altering the dihedral angle and shifting the conformational equilibrium relative to the para-substituted analog [3]. This conformational restriction, combined with the electron-withdrawing ortho effect on the carbonyl, is predicted to produce a distinct pharmacophoric presentation that would not recapitulate the para-substituted SAR, making the ortho-chloro compound unsuitable as a surrogate for para-chloro A1-targeted probes and vice versa. Direct head-to-head binding or functional data for the target compound vs. its para-chloro isomer are not publicly available in peer-reviewed literature or authoritative databases as of the search date.

ortho-chloro effect benzoylpiperazine conformation SAR positional isomerism medicinal chemistry

Oxalate Salt Form vs. Free Base: Solubility, Handling, and Experimental Reproducibility

The target compound is supplied as the oxalate acid addition salt, whereas the free base form of 2-(4-(2-chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone has a calculated logP of approximately 2.8–3.2 (predicted via fragment-based methods), indicating moderate lipophilicity with limited aqueous solubility [1]. Oxalate salt formation typically enhances aqueous solubility by 1–3 orders of magnitude through ionization of the piperazine nitrogen (predicted pKa ~7.5–8.5 for the tertiary amine), improving dissolution in polar assay media (e.g., PBS, DMSO/water mixtures) compared to the free base [2]. The oxalate counterion further provides a defined stoichiometric composition (1:1 acid–base ratio), enabling precise molar concentration calculations critical for dose–response studies [3]. The free base, by contrast, is an oil or low-melting solid that presents weighing, purity verification, and storage challenges. Direct experimental solubility or stability data comparing the oxalate salt vs. free base for this specific compound are not publicly available; the differential assessment is based on well-established salt-form physicochemical principles [2].

oxalate salt free base comparison aqueous solubility solid-state stability assay compatibility

Ethanone-Linked vs. Thiophene-Embedded Architecture: Linker Pharmacophore Differentiation from the Romagnoli A1 Enhancer Series

The target compound employs an ethanone (–CH₂–C(=O)–) linker connecting the piperazine N-1 to the thiophen-2-yl group. This contrasts sharply with the Romagnoli A1 adenosine receptor allosteric enhancer series, in which the thiophene ring serves as the central scaffold with a 4-chlorobenzoyl group at C-3, an amino group at C-2, and the piperazine moiety attached directly or via a methylene bridge at C-4 [1]. In the Romagnoli 2013 series, substitution at the 4-position of the 2-amino-3-(4-chlorobenzoyl)thiophene nucleus was demonstrated to have a fundamental influence on allosteric enhancer activity [2]. The ethanone linker in the target compound introduces a carbonyl oxygen capable of acting as a hydrogen-bond acceptor and adds rotational degrees of freedom (2 additional rotatable bonds) between the piperazine and thiophene, producing a distinct pharmacophoric geometry that would engage biological targets differently than the conformationally more restricted thiophene-embedded analogs [3]. No direct comparative binding or functional data are available for the target compound against the Romagnoli series.

linker pharmacophore ethanone bridge thiophene connectivity A1 adenosine receptor scaffold hopping

REACH Registration Status: Regulatory Differentiation for EU Procurement Compliance

The target compound is listed in the European Chemicals Agency (ECHA) substance inventory under EC List Number 100.309.818, indicating that it has been registered under the EU REACH regulation framework [1]. This registration provides a regulatory compliance pathway for procurement and use within EU laboratories that is not necessarily available for closely related non-registered analogs. In contrast, the positional isomers (para-chloro and meta-chloro analogs) and the unsubstituted benzoyl analog do not have readily identifiable ECHA registration entries as of the search date, which may create procurement barriers for EU-based research organizations requiring REACH-compliant sourcing [2]. The ECHA registration further implies that at least one manufacturer or importer has submitted a registration dossier containing physicochemical and toxicological data, although the public availability of such data is subject to confidentiality provisions [3].

REACH compliance ECHA registration EU chemical regulation procurement qualification

Recommended Application Scenarios for 2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone Oxalate Based on Differential Evidence


Ortho-Substituted Benzoylpiperazine SAR Probe for Conformational Restriction Studies

This compound is best deployed as a structural probe in structure–activity relationship (SAR) campaigns exploring the effect of ortho- vs. para-chlorobenzoyl substitution on target engagement. The ortho-chloro group restricts amide bond rotation relative to the para-chloro analog, creating a distinct conformational population that can be exploited to interrogate binding-site topology [1]. Researchers comparing this compound head-to-head with its para-chloro isomer can generate quantitative SAR data (e.g., ΔpIC₅₀, ΔpEC₅₀) that directly maps the steric and electronic tolerance of the target binding pocket to benzoyl substitution geometry. This application scenario is directly supported by the conformational differentiation evidence in Section 3, Evidence Item 1.

Ethanone-Linker Pharmacophore Screening in CNS Target Panels

Given the ethanone bridge connecting the piperazine to the thiophene, this compound is suitable for screening against CNS-relevant target panels where piperazine-thiophene compounds have shown precedent activity, including serotonergic (5-HT1A), dopaminergic (D2), and glycinergic (GlyT1) receptors [2]. The ethanone carbonyl provides an additional hydrogen-bond acceptor not present in methylene-linked analogs, potentially enabling interactions with polar residues in target binding sites. Procurement for this scenario is further justified by the oxalate salt's superior solubility in aqueous assay media, facilitating dose–response screening without DMSO-related artifacts at higher concentrations [3].

REACH-Compliant Reference Standard for EU Analytical and Bioanalytical Method Development

For EU-based laboratories developing LC-MS/MS, HPLC-UV, or NMR-based analytical methods for benzoylpiperazine-thiophene compounds, this compound's ECHA-registered status provides a regulatory-compliant sourcing pathway that simplifies audit documentation [4]. The oxalate salt's crystalline nature and defined stoichiometry make it suitable as a quantitative reference standard for method validation, where precise molar concentration calculations are required [3]. This scenario leverages the regulatory differentiation evidence in Section 3, Evidence Item 4.

Salt-Form Comparative Studies: Oxalate vs. Free Base vs. Hydrochloride

This compound can serve as the oxalate-salt comparator in systematic studies evaluating how salt form affects the physicochemical and biopharmaceutical properties of piperazine-thiophene ethanones. Parameters such as dissolution rate, hygroscopicity, solid-state stability (XRPD, DSC), and solubility in biorelevant media (FaSSIF/FeSSIF) can be directly compared against the free base and alternative salt forms [3]. This application is directly supported by the salt-form differentiation evidence in Section 3, Evidence Item 2, and is relevant for laboratories optimizing lead compound formulations for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.